N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
Overview
Description
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide: is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a pyridyl ring, and a trichloroacrylamide moiety
Mechanism of Action
Target of Action
A similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, targets the mitogen-activated protein kinase 14 . This kinase is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .
Biochemical Pathways
Given its potential target, it may influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis.
Biochemical Analysis
Biochemical Properties
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of enzymes, altering their catalytic activities and influencing the overall biochemical processes within cells. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism can result in altered metabolic flux and changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through various types of interactions, including covalent and non-covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are critical for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biochemical processes becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also affect its overall activity, with certain tissues exhibiting higher concentrations due to preferential uptake or binding .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated pyridine derivative to form the 4-fluorophenoxy-pyridine intermediate.
Introduction of the Trichloroacrylamide Group: The intermediate is then subjected to a reaction with trichloroacrylamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the trichloroacrylamide moiety.
Scientific Research Applications
Chemistry: N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated and pyridyl groups make it suitable for use in fluorescence-based assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
N1-[2-(4-fluorophenoxy)-3-pyridyl]-3-phenylacrylamide: This compound shares the fluorophenoxy and pyridyl groups but differs in the presence of a phenylacrylamide moiety instead of the trichloroacrylamide group.
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2-methylacrylamide: Similar in structure but with a methylacrylamide group instead of the trichloroacrylamide group.
Uniqueness: N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is unique due to the presence of the trichloroacrylamide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,3,3-trichloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-11(12(16)17)13(21)20-10-2-1-7-19-14(10)22-9-5-3-8(18)4-6-9/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUDAEMCYBFHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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